5-(Furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles, specifically characterized by the presence of a thiol group. It is recognized for its potential applications in medicinal chemistry, particularly due to its biological activity and ability to act as a pharmacophore in various therapeutic contexts. The compound has the following chemical characteristics:
This compound is classified under triazole derivatives, which are known for their diverse biological activities, including antifungal, antimicrobial, and anticancer properties .
The synthesis of 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be achieved through various methods involving key reactions such as cyclization and thiolation.
The molecular structure of 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol features a triazole ring fused with a furan moiety and a methoxy-substituted phenyl group. The thiol (-SH) group is attached to the triazole ring, which contributes to its reactivity and biological properties.
C1=CC=C(OCC=C1)C(=N)N=N1C(=S)N=N1
XGQYQYFZBHRZMC-UHFFFAOYSA-N
This structural configuration allows for potential interactions with biological targets, making it an interesting compound for further research in pharmacology .
5-(Furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can participate in various chemical reactions due to its functional groups:
The mechanism of action for 5-(furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is primarily related to its ability to interact with specific biological targets:
The compound exhibits typical reactivity associated with triazoles and thiols:
These properties make it suitable for various applications in chemical synthesis and medicinal chemistry .
5-(Furan-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific uses:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3